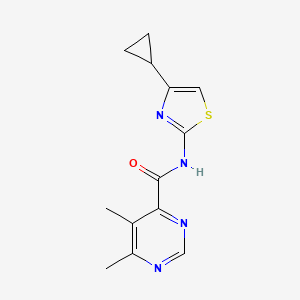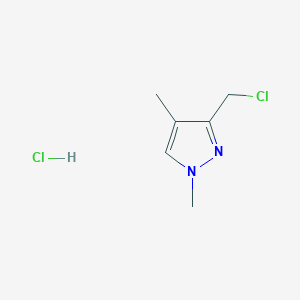
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have promising results in preclinical studies for the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several kinases, including CHK1, which is involved in DNA damage response and cell cycle regulation. Additionally, it has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have both biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is that it has shown promising results in preclinical studies for the treatment of cancer and inflammation. Additionally, it has been shown to have a relatively low toxicity profile. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research is to further understand the mechanism of action of this compound. Additionally, further preclinical studies are needed to optimize the use of this compound in the treatment of cancer and inflammation. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide was first reported by researchers at the University of Dundee in 2009. The synthesis involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-cyclopropyl-2-thiocyanatobenzamide in the presence of a base, followed by cyclization to form the thiazole ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound has shown promising results in the treatment of cancer, inflammation, and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-7-8(2)14-6-15-11(7)12(18)17-13-16-10(5-19-13)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJMQGMQIXYVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=NC(=CS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2513260.png)




![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)

![2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2513274.png)



